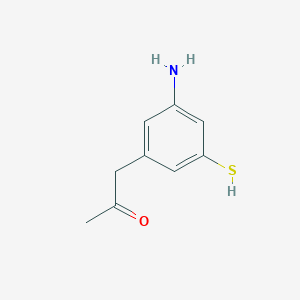

1-(3-Amino-5-mercaptophenyl)propan-2-one

Description

Significance of Aminothiol-Ketone Architectures in Contemporary Organic Chemistry

Molecules that possess a combination of amine, thiol, and ketone functionalities—aminothiol-ketone architectures—represent a versatile class of compounds in modern organic chemistry. The presence of both nucleophilic (amine and thiol) and electrophilic (ketone) centers within the same molecule allows for a diverse range of chemical transformations. This inherent reactivity makes them valuable intermediates in the synthesis of more complex molecular frameworks, including various heterocyclic compounds. The strategic placement of these functional groups on an aromatic ring can influence the electronic properties of the molecule, opening avenues for its use in materials science and medicinal chemistry.

Overview of Research Directions for Multifunctional Organic Compounds

Research into multifunctional organic compounds is a burgeoning area, driven by the desire to create molecules with tailored properties. deliuslab.com Key research directions include the development of novel synthetic methodologies that allow for the efficient and selective construction of these complex structures. acs.org Another significant focus is the exploration of the biological activities of such compounds, as the interplay between different functional groups can lead to unique pharmacological profiles. researchgate.netnih.gov Furthermore, the application of multifunctional compounds in areas such as catalysis, sensor technology, and the development of advanced materials is an active field of investigation. deliuslab.com

Contextualization of 1-(3-Amino-5-mercaptophenyl)propan-2-one within Complex Organic Synthesis

This compound is a specific example of a molecule featuring the aminothiol-ketone motif. Its structure, comprising a phenyl ring substituted with amino, mercapto, and a propan-2-one group at the 1, 3, and 5 positions respectively, makes it a potentially valuable building block in complex organic synthesis. The distinct functionalities offer multiple reaction sites for chemists to elaborate upon, enabling the construction of intricate molecular architectures. The relative positioning of the substituents is crucial, as it dictates the steric and electronic environment of the reactive centers, thereby influencing the outcome of chemical reactions.

While specific synthetic routes and applications for this compound are not extensively documented in publicly available literature, its structural components are found in various researched molecules. For instance, aminophenol and thiophenol derivatives are common starting materials in the synthesis of pharmaceuticals and other bioactive compounds. The propan-2-one side chain introduces a ketone functionality, which is a versatile handle for forming new carbon-carbon bonds. wikipedia.org

Scope and Objectives of Research on this compound

Given the limited specific research on this compound, the scope of current research appears to be in its nascent stages. The primary objectives for investigating a compound with this structure would likely include:

Development of Efficient Synthetic Pathways: A key goal would be to establish a reliable and high-yielding method for its synthesis. This would involve exploring various starting materials and reaction conditions to produce the target molecule with high purity.

Exploration of its Chemical Reactivity: A thorough investigation of the reactivity of the amino, mercapto, and ketone groups would be essential. This would involve subjecting the compound to a variety of reaction conditions to understand how the functional groups interact and which transformations are favored.

Investigation of Potential Applications: Once its synthesis and reactivity are understood, research would likely focus on exploring its potential as an intermediate in the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, or functional materials. The presence of the aminothiol (B82208) moiety, for example, suggests potential for metal chelation or antioxidant activity.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(3-amino-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3 |

InChI Key |

DEBUIPXLZCKFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)S)N |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 3 Amino 5 Mercaptophenyl Propan 2 One

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is one of the most important functional groups in organic chemistry, characterized by a polarized double bond that renders the carbon atom electrophilic. thermofisher.com This electrophilicity is the basis for a wide array of chemical transformations.

The electrophilic carbon of the ketone in 1-(3-Amino-5-mercaptophenyl)propan-2-one is susceptible to attack by a variety of nucleophiles. This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the C=O pi bond. masterorganicchemistry.com The result is a change in the hybridization of the carbonyl carbon from sp² to sp³, leading to a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophilic addition reactions expected for this ketone include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would produce tertiary alcohols after an acidic workup. thermofisher.com

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would add to the carbonyl to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt like KCN would yield a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.org The ketone can react with primary amines (including its own amino group in an intramolecular fashion under certain conditions, or other primary amines) to form an imine, also known as a Schiff base. msu.edu This reaction is typically acid-catalyzed and reversible. msu.edu

| Reactant/Reagent | Reaction Type | Expected Product Structure |

|---|---|---|

| CH₃MgBr, then H₃O⁺ | Grignard Reaction | 2-(3-Amino-5-mercaptophenyl)butan-2-ol |

| Ph₃P=CH₂ | Wittig Reaction | 1-(3-Amino-5-mercaptophenyl)-2-methylprop-1-ene |

| H₂N-R, H⁺ catalyst | Imine Formation (Condensation) | N-alkyl/aryl imine derivative |

| NH₂OH, H⁺ catalyst | Oxime Formation (Condensation) | (E/Z)-1-(3-Amino-5-mercaptophenyl)propan-2-one oxime |

The carbon atoms adjacent to the carbonyl group are known as α-carbons. The protons attached to these carbons (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. youtube.commasterorganicchemistry.com The pKa of α-protons in a typical ketone is around 19-20. masterorganicchemistry.com

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would result in the deprotonation of an α-carbon to form a lithium enolate. libretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, primarily at the α-carbon, leading to α-functionalization. masterorganicchemistry.combham.ac.uk

Key enolate reactions include:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com

Halogenation: In the presence of halogens (Br₂, Cl₂, I₂), the enolate will react to form an α-halo ketone. masterorganicchemistry.com Under basic conditions, this reaction can be difficult to control and may lead to multiple halogenations. youtube.com

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of itself) in what is known as an Aldol reaction, a powerful method for C-C bond formation. thermofisher.com

| Reagents | Reaction Type | Expected Product |

|---|---|---|

| 1. LDA, THF, -78 °C 2. CH₃I | Alkylation | 3-(3-Amino-5-mercaptophenyl)butan-2-one |

| 1. LDA, THF, -78 °C 2. Br₂ | Halogenation | 1-Bromo-1-(3-amino-5-mercaptophenyl)propan-2-one |

| 1. NaOEt, EtOH 2. Benzaldehyde | Aldol Condensation | 1-(3-Amino-5-mercaptophenyl)-4-phenylbut-3-en-2-one |

The ketone functional group can undergo both oxidation and reduction.

Reduction: Ketones are readily reduced to secondary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Catalytic hydrogenation can also be employed. For this compound, reduction would yield 1-(3-Amino-5-mercaptophenyl)propan-2-ol.

Oxidation: The oxidation of a ketone is less straightforward than that of an aldehyde and typically requires strong oxidizing agents that can cleave carbon-carbon bonds. A notable exception is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon.

Reactivity of the Mercapto (Thiol) Group

The mercapto group (-SH), or thiol, is the sulfur analog of an alcohol group. It is a versatile functional group known for its nucleophilicity, acidity, and participation in radical reactions.

Thiol-ene and thiol-yne reactions are powerful "click" chemistry methods used for efficient C-S bond formation. researchgate.net These reactions typically proceed via a radical-mediated step-growth mechanism. nih.govresearchgate.net The process is initiated by a radical initiator (thermal or photochemical), which abstracts the hydrogen atom from the thiol to generate a thiyl radical (RS•). nih.gov This radical then adds across an alkene ('ene') or alkyne ('yne') double or triple bond. nih.govnih.gov

The thiol group of this compound is an excellent candidate for these reactions.

Thiol-Ene Reaction: In the presence of a radical initiator and a compound containing a C=C double bond (an 'ene'), the thiol will undergo addition to form a thioether. This reaction is known for its high efficiency, orthogonality to many other functional groups, and tolerance to oxygen inhibition compared to other radical polymerizations. nih.govcolab.ws

Thiol-Yne Reaction: This reaction is analogous to the thiol-ene reaction but involves an alkyne. A key feature is that each alkyne functional group can react sequentially with two thiol groups. nih.govresearchgate.net The first addition of a thiyl radical yields a vinyl sulfide, which can then react with a second thiyl radical. nih.gov

These reactions are widely used in polymer synthesis and for the functionalization of biomolecules. nih.govrsc.org

The thiol, amino, and even the ketone carbonyl group in this compound can act as donor sites for metal ions, making the molecule a potential multidentate ligand. The soft sulfur atom of the thiol group has a strong affinity for soft metal ions, while the harder nitrogen of the amine and oxygen of the carbonyl can coordinate with a wider range of metal centers.

The molecule could potentially act as a:

Bidentate Ligand: Coordinating through the amino nitrogen and the mercapto sulfur to form a stable chelate ring with a metal ion.

Tridentate Ligand: Involving coordination from the nitrogen, sulfur, and the carbonyl oxygen.

Complexes with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are plausible. nih.gov The formation of such coordination complexes can significantly alter the electronic properties, reactivity, and potential applications of the parent molecule. nih.gov For example, zinc(II) is known to coordinate with amino alcohols through the amino nitrogen and can also form complexes with ligands containing both nitrogen and oxygen donors. rsc.org The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Oxidation to Disulfides and Sulfonic Acids

The mercapto group (-SH) is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent and reaction conditions.

Formation of Disulfides: Mild oxidizing agents readily convert thiols to disulfides (RSSR) through the formation of a sulfur-sulfur bond. This reaction is a common transformation for aromatic thiols. Two molecules of this compound would react to form the corresponding disulfide. The oxidation can be achieved by a variety of reagents, including air (autoxidation, often catalyzed by metal ions), hydrogen peroxide (in controlled amounts), and iodine (I₂). sci-hub.selibretexts.org The reaction generally proceeds through a radical mechanism or via a sulfenic acid intermediate, which then rapidly reacts with another thiol molecule. nih.govyoutube.com

Formation of Sulfonic Acids: Stronger oxidizing agents will further oxidize the sulfur atom, bypassing the disulfide stage to form the corresponding sulfonic acid (-SO₃H). acs.orgnih.govacs.orgresearchgate.net This transformation represents a higher oxidation state for the sulfur atom and is generally irreversible under typical biological conditions. researchgate.net Reagents capable of effecting this transformation include concentrated hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃). The oxidation pathway from a thiol to a sulfonic acid is a stepwise process, proceeding through sulfenic acid (RSOH) and sulfinic acid (RSO₂H) intermediates. acs.orgnih.govacs.orgresearchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Air (O₂), Metal Catalyst | Disulfide | Mild, often basic pH |

| Iodine (I₂) | Disulfide | Mild, often in alcohol |

| Hydrogen Peroxide (H₂O₂) | Disulfide or Sulfonic Acid | Concentration and temperature dependent |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | Strong, often acidic or basic |

| Nitric Acid (HNO₃) | Sulfonic Acid | Strong, vigorous conditions |

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a versatile nucleophile and a key site for a variety of chemical transformations.

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This is a condensation reaction involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. libretexts.orglumenlearning.com The optimal pH for imine formation is generally mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while too much acid would protonate the amine, rendering it non-nucleophilic. libretexts.orglumenlearning.comorganicchemistrytutor.com

The general mechanism involves five key steps:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. lumenlearning.comlibretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). lumenlearning.com

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion). libretexts.org

Deprotonation: A base (like water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine. lumenlearning.com

The nucleophilic nature of the amino group allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acyl derivatives (amides). This is a common method for protecting the amino group or for synthesizing more complex molecules.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.orgrsc.org This reaction is a nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org Selective mono-N-alkylation can sometimes be achieved using specific reagents and conditions, such as cesium carbonate as the base. rsc.org

Arylation: The formation of a C-N bond between the amino group and an aromatic ring is known as N-arylation. While traditional methods required harsh conditions, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the arylation of amines with aryl halides under milder conditions using palladium or copper catalysts. wikipedia.orgacs.orgorganic-chemistry.orgyoutube.com

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide (R-NH-COR') | Base (e.g., Pyridine) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Base, often leads to polyalkylation |

| Arylation | Aryl halide (Ar-X) | Secondary Aryl Amine | Pd or Cu catalyst, Base |

As a primary aromatic amine, the amino group can be converted into a diazonium salt (-N₂⁺). This process, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). vedantu.comchemicalnote.com The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amine. vedantu.comjove.com

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (dinitrogen gas, N₂) and can be replaced by a wide variety of nucleophiles.

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, and -CN, respectively. wikipedia.orgmasterorganicchemistry.comlscollege.ac.ingeeksforgeeks.orgjk-sci.com The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Schiemann Reaction: This reaction is used to introduce fluorine onto the aromatic ring. The diazonium salt is first converted to the more stable diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) by treatment with fluoroboric acid (HBF₄). byjus.comjk-sci.com Thermal decomposition of this salt then yields the aryl fluoride. byjus.comchemistrylearner.comscientificupdate.com

Other Transformations: The diazonium group can also be replaced by an iodide ion (-I) by treatment with potassium iodide (KI), a hydroxyl group (-OH) by heating in water, and a hydrogen atom (-H) by reaction with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

| Reaction Name | Reagent(s) | Substituent Introduced |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | 1. HBF₄; 2. Heat | -F |

| - | KI | -I |

| - | H₂O, Heat | -OH |

| - | H₃PO₂ | -H |

Interactions Between Functional Groups within the Molecular Architecture

The proximity of the amino, mercapto, and ketone functionalities in this compound creates the potential for intramolecular reactions, leading to the formation of various heterocyclic systems.

The arrangement of an amino group and a mercapto group on a benzene (B151609) ring is a classic precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. Specifically, o-aminothiophenols are well-known starting materials for the synthesis of benzothiazoles. nih.govorganic-chemistry.org Although the functional groups in the title compound are in a meta-relationship (1,3-), intramolecular cyclization is still plausible, potentially leading to different heterocyclic cores.

For instance, a reaction involving the amino group, the mercapto group, and the ketone could lead to the formation of a benzothiazine derivative. One potential pathway could involve the initial formation of an imine between the amino group and an external aldehyde, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a cyclized product.

Alternatively, the ketone's enol or enolate form could react with the other functional groups. For example, under appropriate conditions, the amino group could attack the carbonyl carbon, and a subsequent reaction involving the mercapto group could lead to a complex heterocyclic structure. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various carbonyl compounds (aldehydes, ketones, acids) is a widely studied area, often proceeding via cyclocondensation. mdpi.commdpi.comekb.eg While the substitution pattern is different here, analogous cyclization pathways can be envisioned, potentially requiring specific catalysts or reaction conditions to facilitate the intramolecular ring closure.

Hydrogen Bonding and Proton Transfer Dynamics

The molecular structure of this compound features multiple sites capable of acting as hydrogen bond donors (the primary amine -NH₂ and the thiol -SH groups) and acceptors (the amine nitrogen, the thiol sulfur, and the keto oxygen). This arrangement allows for a variety of intramolecular and intermolecular hydrogen bonding interactions, which would significantly influence the compound's conformation, physical properties, and reactivity.

Intramolecular Hydrogen Bonding: It is plausible that an intramolecular hydrogen bond could form between the amino group and the carbonyl oxygen, or between the thiol group and the carbonyl oxygen. The formation of a stable six-membered ring via hydrogen bonding between the amino proton and the carbonyl oxygen is a common feature in related ortho-aminoacetophenones and contributes to molecular stability. nih.gov The dynamics of these bonds, including the rapid transfer of a proton between the participating heteroatoms, are fundamental to many chemical and biological processes. nih.govnih.gov Such proton transfer events are often ultrafast and can be studied using specialized spectroscopic techniques, though no such data exists for this specific compound.

Intermolecular Hydrogen Bonding and Solvent Effects: In a condensed phase, intermolecular hydrogen bonding would be expected to dominate, leading to the formation of dimers or larger molecular aggregates. In protic solvents, the compound would engage in hydrogen bonding with solvent molecules, which can influence its tautomeric equilibria and reaction kinetics. The dynamics of proton transfer would be heavily influenced by the solvent environment; for instance, a bridging water molecule can facilitate proton transfer between functional groups. nih.gov

Tautomerism Studies (e.g., Keto-Enol, Thiol-Thione, Amine-Imine)

Tautomerism, the interconversion of constitutional isomers, is a critical aspect of the chemistry of this compound due to its multiple functional groups. jocpr.com The compound can theoretically exist in several tautomeric forms, with the equilibrium position depending on factors like solvent, temperature, and pH.

Keto-Enol Tautomerism: The propan-2-one moiety can undergo keto-enol tautomerism, establishing an equilibrium between the ketone form and its corresponding enol form, 1-(3-Amino-5-mercaptophenyl)prop-1-en-2-ol . libretexts.orgyoutube.com

Equilibrium Position: For simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.comyoutube.com However, the stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding and conjugation. nih.govyoutube.com In this molecule, the enol form could be stabilized by a hydrogen bond between the enolic hydroxyl group and the amino nitrogen, and its double bond would be conjugated with the aromatic ring, potentially increasing its contribution to the equilibrium mixture. The solvent polarity plays a crucial role; non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more significant. nih.gov

Thiol-Thione Tautomerism: The mercaptophenyl group can exhibit thiol-thione tautomerism. This involves the migration of a proton from the sulfur atom to a carbon atom on the aromatic ring, creating a thione (C=S) group and disrupting the ring's aromaticity. This process would lead to a cyclohexa-diene-thione tautomer.

Equilibrium Position: In most simple aromatic thiols, the thiol form is significantly more stable due to the preservation of aromaticity. scispace.comresearchgate.net The thione form is generally a minor contributor to the equilibrium. jocpr.com Theoretical calculations on related mercapto-substituted heterocyclic compounds have consistently shown the thiol form to be more stable than the thione form in both gas and solution phases. researchgate.netsemanticscholar.org

Amine-Imine Tautomerism: The primary amino group attached to the phenyl ring could, in principle, undergo tautomerization to an imine form, involving proton migration to a ring carbon. Similar to thiol-thione tautomerism, this would result in a non-aromatic diene-imine structure.

Equilibrium Position: The amine tautomer is generally much more stable than the imine tautomer for anilines due to the energetic cost of disrupting the aromatic system. youtube.comresearchgate.net Therefore, the imine form of this compound is expected to be a negligible component of the tautomeric mixture under normal conditions.

The interplay of these equilibria would result in a complex mixture of species in solution, although it is predicted that the keto-thiol-amine form would be the predominant species.

Kinetic and Thermodynamic Aspects of Key Transformations

Without experimental data, any discussion of the kinetic and thermodynamic parameters for transformations of this compound is speculative. However, we can predict the types of reactions it might undergo and the factors that would govern their rates and outcomes.

Tautomerization Kinetics: The rates of tautomerization are highly dependent on catalysis. Both acid and base catalysis significantly accelerate the interconversion of keto and enol forms. youtube.comyoutube.com

Acid-Catalyzed Enolization: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. libretexts.org

Base-Catalyzed Enolization: Involves deprotonation of the α-carbon to form an enolate, followed by protonation of the oxygen atom. youtube.com

The activation energies for these processes would determine the rate at which equilibrium is reached. Similar catalytic effects would apply to the thiol-thione and amine-imine equilibria.

Thermodynamic Stability: The relative thermodynamic stability of the different tautomers determines their equilibrium concentrations. As discussed, the keto-thiol-amine form is predicted to be the most stable tautomer due to the strength of the C=O bond and the preservation of aromaticity. libretexts.orgscispace.com Computational studies, such as Density Functional Theory (DFT), would be required to quantify the energy differences between the potential tautomers and predict the equilibrium constants. For related heterocyclic systems, the thiol form has been calculated to be more stable than the thione form by several kcal/mol. semanticscholar.org

A hypothetical equilibrium data table is presented below to illustrate how such data would be organized if it were available.

| Tautomeric Equilibrium | Predominant Form | Solvent | Equilibrium Constant (Keq) | ΔG° (kJ/mol) |

|---|---|---|---|---|

| Keto-Enol | Keto | DMSO (Polar Aprotic) | Data Not Available | Data Not Available |

| Keto-Enol | Keto (predicted, less favored than in DMSO) | Chloroform (Non-Polar) | Data Not Available | Data Not Available |

| Thiol-Thione | Thiol | Various | Data Not Available | Data Not Available |

| Amine-Imine | Amine | Various | Data Not Available | Data Not Available |

Computational and Theoretical Investigations of 1 3 Amino 5 Mercaptophenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing fundamental insights into its electronic behavior and structure. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. doi.org A common approach involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com

For 1-(3-Amino-5-mercaptophenyl)propan-2-one, a DFT calculation would begin with an initial guess of the molecular geometry. The positions of the atoms are then systematically adjusted to find the minimum energy conformation, a process known as geometry optimization. This optimized structure represents the most stable arrangement of the atoms in the gas phase. From this calculation, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical values provide a precise three-dimensional model of the molecule.

Illustrative Optimized Geometrical Parameters

This table presents hypothetical data typical for a DFT/B3LYP/6-311++G(d,p) calculation for similar aromatic compounds and is for illustrative purposes only.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| C-N | 1.40 Å | |

| C=O | 1.22 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Propanone) | 1.52 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-N-H | 112.0° | |

| C-C-C (Propanone) | 116.5° | |

| C-C=O | 121.0° | |

| Dihedral Angle | C-C-S-H | -178.5° |

| C-C-N-H | 179.0° | |

| C(Aromatic)-C-C=O | 85.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate descriptions of electronic properties.

Illustrative Calculated Electronic Properties

This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

| Total Energy | -855.4 Hartree |

| Dipole Moment | 2.85 Debye |

| Polarizability | 25.6 ų |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity and the ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more chemically reactive. researchgate.net For this compound, the electron-donating amino (-NH₂) and mercapto (-SH) groups would be expected to contribute significantly to the HOMO, while the electron-withdrawing propanone group and the phenyl ring would likely influence the LUMO.

Illustrative FMO Parameters

This table presents hypothetical energy values for illustrative purposes.

| Parameter | Calculated Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various types of molecular spectra. These predictions are invaluable for interpreting experimental results, assigning spectral peaks to specific molecular features, and confirming the structure of a synthesized compound.

Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing a frequency calculation on the optimized molecular geometry, typically using DFT methods. The calculation yields a set of vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

Illustrative Predicted Vibrational Frequencies

This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amino (-NH₂) | 3350 |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3450 |

| C-H Aromatic Stretch | Phenyl Ring | 3050 |

| S-H Stretch | Mercapto (-SH) | 2560 |

| C=O Stretch | Ketone | 1720 |

| C-N Stretch | Amino-Aromatic | 1280 |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. mdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would provide predicted ¹H and ¹³C chemical shifts. The aromatic protons would appear in distinct regions depending on the electronic effects of the amino, mercapto, and propanone substituents. The protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the propanone side chain would also have characteristic predicted shifts. By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, a detailed, atom-by-atom confirmation of the molecular structure can be achieved. Such correlations are crucial for unambiguously identifying the correct isomer and conformation of the molecule. mdpi.comillinois.edu

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents hypothetical data relative to TMS for illustrative purposes.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl | Propanone (-CH₃) | 2.15 | 29.8 |

| Methylene | Propanone (-CH₂-) | 3.60 | 48.5 |

| Carbonyl | Propanone (C=O) | - | 206.5 |

| Aromatic CH | Phenyl Ring | 6.70 - 7.10 | 115.0 - 130.0 |

| Aromatic C-NH₂ | Phenyl Ring | - | 148.0 |

| Aromatic C-SH | Phenyl Ring | - | 130.0 |

| Amino | -NH₂ | 4.50 | - |

| Mercapto | -SH | 3.40 | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) Modeling

Computational modeling of electronic absorption and emission spectra is a powerful tool for understanding the photophysical properties of molecules like this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic transitions that give rise to UV-Vis absorption and fluorescence emission. mdpi.comnih.gov These calculations provide insights into the energies of excited states, the probabilities of transitions (oscillator strengths), and the nature of the orbitals involved.

The electronic spectrum of an aromatic compound is largely dictated by π → π* and n → π* transitions. For this compound, the presence of the phenyl ring, amino (-NH2), mercapto (-SH), and carbonyl (C=O) groups introduces multiple chromophores and auxochromes. The lone pairs on nitrogen, sulfur, and oxygen atoms are expected to give rise to n → π* transitions, typically of lower energy and intensity. The conjugated π-system of the benzene (B151609) ring is responsible for higher-intensity π → π* transitions. researchgate.net

Simulations can predict how the interplay of these functional groups affects the absorption and emission maxima (λmax). For instance, the electron-donating nature of the amino group and the mercapto group can cause a bathochromic (red) shift in the π → π* transitions of the benzene ring. The solvent environment also plays a critical role, and computational models often incorporate solvent effects using implicit models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. nih.gov

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound in Methanol (B129727)

| Transition | Excitation Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 355 | 0.021 | n → π* (HOMO → LUMO) |

| S0 → S2 | 298 | 0.158 | π → π* (HOMO-1 → LUMO) |

Note: This data is representative and intended for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions, offering atomistic detail that can be difficult to capture experimentally. osti.govgithub.io For this compound, theoretical studies can elucidate mechanisms for reactions such as oxidation of the thiol, electrophilic aromatic substitution, or condensation reactions involving the amino and ketone groups.

Transition State Localization and Energy Barrier Calculations

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these saddle points on the potential energy surface. Once a TS is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciepub.com

The energy difference between the reactants and the transition state defines the activation energy (energy barrier), a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For example, a computational study could compare the energy barriers for different pathways of disulfide bond formation from the mercapto group, providing insights into the most favorable reaction conditions.

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| Thiol Oxidation (Step 1) | 0.0 (Reference) | +25.4 | 25.4 |

Note: This data is hypothetical and serves as an example of computational outputs.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent can profoundly influence both the thermodynamics (equilibrium) and kinetics (rate) of a reaction. nih.govekb.eg Computational models can quantify these effects. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for calculating the stabilization of charged or polar species. researchgate.net Explicit solvation models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) frameworks, involve including a number of individual solvent molecules, which is crucial when specific solute-solvent interactions like hydrogen bonding are critical to the reaction mechanism. nih.gov

For reactions involving this compound, a polar solvent would be expected to stabilize polar intermediates and transition states, potentially lowering the activation energy compared to the gas phase or a nonpolar solvent.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by the rotations around its single bonds. Different spatial arrangements, or conformations, can have different energies and chemical properties. Conformational analysis aims to identify the most stable conformers and understand the interactions that govern their stability. researchgate.net

Potential Energy Surface Mapping

A potential energy surface (PES) is a map that shows the energy of a molecule as a function of its geometry. mdpi.comnih.gov For conformational analysis, a relaxed PES scan is often performed, where specific dihedral angles are systematically rotated, and the energy is minimized at each step with respect to all other geometric parameters. The resulting map reveals the locations of low-energy conformers (valleys) and the energy barriers that separate them (hills). sciepub.commdpi.com For this compound, key dihedral angles would include the rotation of the propanone side chain relative to the phenyl ring and the orientation of the -SH and -NH2 groups.

Analysis of Steric and Electronic Influences on Conformation

The relative stability of different conformers is governed by a balance of steric and electronic effects. researchgate.netrsc.org

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms are forced too close to one another. For instance, certain orientations of the propanone group may lead to steric clashes with the hydrogen atoms on the aromatic ring, destabilizing that conformation.

Electronic Effects: These include attractive or repulsive electrostatic interactions. A significant stabilizing factor can be the formation of intramolecular hydrogen bonds. In this compound, a hydrogen bond could potentially form between the hydrogen of the amino or mercapto group and the oxygen of the carbonyl group, which would strongly favor a specific planar conformation. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify such interactions.

Table 3: Analysis of Hypothetical Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C) | Dominant Stabilizing/Destabilizing Interaction |

|---|---|---|---|

| A | 0.00 | ~10° | Intramolecular H-bond (NH···O=C) |

| B | +1.5 | ~90° | Minimized steric hindrance |

Note: This data is illustrative, representing a plausible outcome of conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For a molecule such as this compound, MD simulations can provide critical insights into its conformational flexibility, intramolecular interactions, and behavior in a solvated environment, which are all crucial for understanding its potential interactions with biological targets.

Simulation Setup and Force Field Selection

A typical MD simulation for this compound would be initiated by defining the molecule's three-dimensional structure, often optimized through quantum mechanical calculations. This structure is then placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. The choice of a force field is a critical step, as it dictates the potential energy of the system and, consequently, the accuracy of the simulation. For a molecule containing aromatic, amino, and thiol functionalities, a well-parameterized force field such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be appropriate. nih.gov These force fields have been developed to handle a wide range of organic molecules and are compatible with simulations of larger biological systems. nih.gov

Conformational Analysis and Intramolecular Interactions

One of the primary goals of MD simulations for this compound would be to explore its conformational landscape. The propan-2-one side chain, connected to the phenyl ring, possesses rotational freedom around several bonds. The simulations would track the dihedral angles of this side chain to identify the most stable and frequently occurring conformations.

The amino group can also participate in hydrogen bonding, either with the solvent or potentially with the ketone oxygen of the propan-2-one side chain, depending on the molecule's folded conformation. The dynamic nature of these interactions would be continuously monitored throughout the simulation.

Solvent Interactions and Dynamic Properties

MD simulations excel at characterizing the interaction between a solute and the surrounding solvent molecules. For this compound, the simulations would reveal the hydration shell around the molecule. The polar amino and mercapto groups, as well as the ketone oxygen, are expected to form hydrogen bonds with water molecules. The distribution and lifetime of these hydrogen bonds can be calculated to understand how the molecule interacts with its aqueous environment.

Hypothetical Simulation Data

To illustrate the type of data that could be obtained from an MD simulation, the following table presents hypothetical results from a simulated 100-nanosecond trajectory of this compound in an aqueous solution.

| Property | Average Value | Standard Deviation | Description |

| Radius of Gyration (Rg) | 4.2 Å | 0.3 Å | Measures the compactness of the molecule. A small standard deviation suggests a relatively stable overall shape. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | 15 Ų | Represents the surface area of the molecule exposed to the solvent. Fluctuations can indicate conformational changes. |

| Intramolecular H-bonds (Amino-Ketone) | 0.1 | 0.05 | The average number of hydrogen bonds between the amino group and the ketone oxygen, suggesting this interaction is infrequent. |

| S-H/π Interaction Occupancy | 15% | 5% | The percentage of simulation time where the thiol hydrogen is in a favorable position for an S-H/π interaction with the aromatic ring. |

| Water H-bonds (Amino Group) | 2.5 | 0.5 | The average number of hydrogen bonds between the amino group and surrounding water molecules, indicating strong solvation. |

| Water H-bonds (Mercapto Group) | 1.2 | 0.4 | The average number of hydrogen bonds between the mercapto group and water, suggesting moderate interaction with the solvent. |

These hypothetical data suggest a molecule with a relatively stable conformation that is well-solvated, particularly at the amino group. The potential for intramolecular S-H/π interactions is also highlighted, which could be a key feature of its dynamic behavior. Such detailed, atomistic insights are invaluable for building a comprehensive understanding of the chemical and physical properties of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Amino 5 Mercaptophenyl Propan 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. For 1-(3-Amino-5-mercaptophenyl)propan-2-one (C₉H₁₁NOS), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur). A match within a very low tolerance (typically <5 ppm) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H and ¹³C NMR for Core and Side-Chain Connectivity

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. This would include signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the propan-2-one side chain. The chemical shift (δ) of these signals would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would help identify the types of carbons present (e.g., aromatic, carbonyl, aliphatic). For instance, a signal in the ~200 ppm region would be characteristic of the ketone carbonyl carbon.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring, various two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different functional groups and their placement on the aromatic ring.

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) studies could be used to investigate any conformational exchange processes occurring in the molecule, such as restricted rotation around single bonds or inversion of the amino group. By acquiring spectra at different temperatures, it would be possible to observe changes in the appearance of NMR signals (e.g., broadening or coalescence), which can be analyzed to determine the energy barriers and rates of these dynamic processes.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching from the amino group.

S-H stretching from the mercapto (thiol) group.

C=O stretching from the ketone.

C-H stretching from the aromatic and aliphatic parts of the molecule.

C=C stretching from the aromatic ring.

The precise positions of these bands provide evidence for the presence of these groups within the molecular structure.

Without access to experimental spectra from peer-reviewed sources or spectral databases for this compound, further detailed analysis and the creation of data tables are not possible.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of the light is scattered at a different frequency (Raman scattering). This frequency shift provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, Raman spectroscopy would be expected to reveal characteristic vibrational modes for its functional groups. Key vibrational bands would likely include:

S-H stretching: Typically observed in the region of 2550-2600 cm⁻¹.

N-H stretching (of the amino group): Usually appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine.

C=O stretching (of the ketone): A strong band typically found in the 1680-1750 cm⁻¹ range.

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-S stretching: Generally found in the 600-800 cm⁻¹ range.

The precise positions and intensities of these bands would provide a unique spectroscopic fingerprint for the molecule.

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The parts of a molecule that absorb light in the UV-Vis region are known as chromophores.

The aromatic ring in this compound, substituted with an amino group (an auxochrome) and a mercapto group, would be the primary chromophore. The presence of these functional groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The electronic transitions would likely be π → π* transitions associated with the aromatic system. The position and intensity of the absorption bands would be sensitive to the solvent polarity.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.

If this compound is fluorescent, this technique could be used to determine its emission spectrum, fluorescence quantum yield, and fluorescence lifetime. The emission properties would be influenced by the nature of the excited state, solvent polarity, and the presence of quenching agents. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insights into the structural changes of the molecule upon excitation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. A beam of X-rays is diffracted into many specific directions by the crystalline lattice of atoms. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

If suitable single crystals of this compound could be grown, X-ray crystallography would provide definitive information about its solid-state structure, including:

Precise bond lengths and angles.

The conformation of the propan-2-one side chain relative to the phenyl ring.

Intermolecular interactions, such as hydrogen bonding involving the amino and mercapto groups.

The crystal packing arrangement.

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. A diode-array detector (DAD) or a mass spectrometer (MS) could be used for detection, providing further information about the compound's identity and purity.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity and quantifying the presence of volatile and semi-volatile impurities in a sample of this compound. Given the compound's functional groups (a primary amine and a thiol), which can lead to poor peak shape and thermal instability, derivatization is often a necessary step prior to analysis to enhance volatility and reduce interactions with the stationary phase.

Derivatization:

To improve its chromatographic behavior, this compound can be derivatized. A common approach involves silylation of the amino and mercapto groups using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reaction replaces the active hydrogens on the nitrogen and sulfur atoms with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups, resulting in a more thermally stable and less polar derivative suitable for GC analysis. nih.gov Another potential derivatization strategy for the amino group is acylation using reagents like ethyl chloroformate (ECF), which forms a carbamate (B1207046) derivative with good chromatographic properties. ut.ac.ir

Instrumentation and Method Parameters:

A high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrumentation, as it provides both retention time data for quantification and mass spectral data for peak identification and structural confirmation. The analysis of the derivatized this compound would typically employ a non-polar or medium-polarity capillary column to achieve optimal separation of the analyte from potential impurities.

Below are hypothetical but representative GC conditions for the analysis of the TBDMS-derivatized compound:

| Parameter | Value |

| GC System | Agilent 8890 GC with 5977B MSD |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 m/z |

Under these conditions, the derivatized this compound would be expected to elute with a sharp, symmetrical peak. The retention time would be highly reproducible, allowing for reliable purity assessment. The accompanying mass spectrum would provide a unique fragmentation pattern, confirming the identity of the compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phase (CSP) Selection:

For aminoketones, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power. nih.gov Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high enantioselectivity for a wide range of chiral compounds, including those with amino and keto groups. nih.govresearchgate.net These CSPs provide a complex chiral environment with grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

Mobile Phase and Analytical Conditions:

The separation is typically performed in normal-phase mode, using a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of hexane (B92381) to alcohol is a critical parameter that is optimized to achieve the best balance between retention and resolution.

The following table outlines a plausible set of conditions for the chiral separation of this compound enantiomers:

| Parameter | Value |

| HPLC System | Shimadzu Nexera XR with PDA Detector |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Expected Results and Enantiomeric Excess (e.e.) Calculation:

Under these optimized conditions, the two enantiomers of this compound would be resolved into two distinct peaks. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak. A successful chiral separation would exhibit a resolution factor (Rs) greater than 1.5, indicating baseline separation of the two enantiomer peaks.

| Hypothetical Result | Value |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 1.8 |

| Selectivity (α) | 1.25 |

This analytical approach provides a robust and reliable method for determining the enantiomeric purity of this compound, which is a critical quality attribute for any chiral compound.

Potential Applications and Future Research Directions of 1 3 Amino 5 Mercaptophenyl Propan 2 One in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The presence of nucleophilic amino and mercapto groups, along with an electrophilic carbonyl group, makes 1-(3-Amino-5-mercaptophenyl)propan-2-one a promising precursor for a variety of complex organic molecules, particularly heterocyclic compounds.

Precursor for Heterocyclic Compounds

The amino and mercapto groups on the phenyl ring can readily participate in cyclization reactions to form a range of heterocyclic systems. For instance, condensation of the amino group with a suitable dicarbonyl compound could yield quinoline (B57606) or related nitrogen-containing heterocycles. Simultaneously, the mercapto group can be a key participant in the formation of sulfur-containing heterocycles like thiazoles or thiophenes. The relative positioning of the amino and mercapto groups offers possibilities for the regioselective synthesis of fused heterocyclic systems. The propan-2-one side chain further expands the synthetic possibilities, potentially being involved in intramolecular cyclizations or serving as a point for further functionalization.

| Heterocyclic System | Potential Synthetic Route |

| Benzothiazoles | Intramolecular cyclization involving the amino and mercapto groups. |

| Quinolines | Condensation of the amino group with α,β-unsaturated ketones. |

| Thiophenes | Reaction of the mercapto group with appropriate precursors. |

Intermediate in Multi-Step Synthesis Pathways

Beyond its direct use in forming heterocyclic cores, this compound can serve as a crucial intermediate in multi-step synthetic sequences. The differential reactivity of its functional groups allows for selective protection and elaboration, enabling the construction of complex target molecules. For example, the amino group could be acylated, the mercapto group alkylated, and the ketone transformed into other functionalities, all in a controlled, stepwise manner. Such multi-step strategies are fundamental in the synthesis of pharmaceuticals and other biologically active compounds researchgate.netnih.govtue.nlresearchgate.net. The strategic placement of the functional groups on the aromatic ring makes it a valuable synthon for introducing a specific substitution pattern in a larger molecule.

Exploration as a Ligand in Coordination Chemistry

The presence of soft (sulfur) and hard/borderline (nitrogen and oxygen) donor atoms makes this compound an attractive candidate for a multidentate ligand in coordination chemistry. The ability to coordinate with a variety of metal ions opens up possibilities for the synthesis of novel metal complexes with interesting structural and electronic properties.

Synthesis of Metal Complexes

This compound can potentially act as a bidentate or tridentate ligand, coordinating to a metal center through the nitrogen of the amino group, the sulfur of the mercapto group, and possibly the oxygen of the carbonyl group. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. The synthesis of such complexes could be achieved through standard coordination chemistry techniques, reacting the ligand with a suitable metal salt in an appropriate solvent scirp.orgjocpr.comuobaghdad.edu.iq. The resulting metal complexes could exhibit diverse geometries, from square planar to octahedral, depending on the coordination number of the metal and the stoichiometry of the complex .

| Potential Donor Atoms | Possible Coordination Modes |

| Amino (N), Mercapto (S) | Bidentate (N,S) |

| Amino (N), Carbonyl (O) | Bidentate (N,O) |

| Mercapto (S), Carbonyl (O) | Bidentate (S,O) |

| Amino (N), Mercapto (S), Carbonyl (O) | Tridentate (N,S,O) |

Investigation of Metal-Ligand Binding Modes and Stability

A key area of future research would be the detailed investigation of the binding modes and stability of the metal complexes formed. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-visible spectroscopy would be crucial in elucidating the precise coordination environment around the metal center. Understanding the metal-ligand binding is fundamental to predicting the properties and potential applications of the resulting complexes mdpi.com. The stability of these complexes in different environments would also need to be assessed to determine their suitability for various applications.

Potential in Catalysis (e.g., Transition Metal Catalysis)

Metal complexes derived from ligands bearing sulfur and nitrogen donor atoms have shown significant promise in catalysis researchgate.netmdpi.com. The electronic properties of the this compound ligand, which can be tuned by modifying the substituents on the aromatic ring, could influence the catalytic activity of its metal complexes. For instance, palladium complexes of such ligands could potentially be active in cross-coupling reactions, a cornerstone of modern organic synthesis nih.gov. Similarly, complexes with other transition metals might exhibit catalytic activity in oxidation, reduction, or other important organic transformations. The chiral centers that could be introduced into the ligand backbone also open up the possibility of developing catalysts for asymmetric synthesis mdpi.com.

Investigation in Material Science Applications

There is currently no available research detailing the use of this compound in material science.

Polymer Chemistry and Cross-linking Agents

The bifunctional nature of this molecule, possessing both an amino and a mercapto group, theoretically allows it to act as a monomer or a cross-linking agent in polymer synthesis. The amino group could participate in the formation of polyamides, polyimides, or polyurethanes, while the thiol group is known to undergo reactions such as thiol-ene or thiol-yne "click" chemistry, and disulfide bond formation, which are valuable in creating polymer networks. However, no published studies have investigated these possibilities for this compound.

Functional Materials Design (e.g., Sensors, Optoelectronics)

The aromatic ring combined with the electron-donating amino and mercapto groups could imbue this compound with interesting photophysical properties. Such structures are often explored for applications in sensors, where the thiol group can bind to heavy metal ions, or in optoelectronic materials. Despite this potential, there is no specific research on this compound for these applications.

Probing Biological Systems Through Molecular Interactions (excluding clinical)

No non-clinical studies on the interaction of this compound with biological systems have been found.

Mechanism of Interaction with Biomolecules (e.g., thiol-containing proteins, enzymes)

The thiol group is highly reactive towards cysteine residues in proteins, suggesting that this compound could act as a covalent modifier of thiol-containing proteins and enzymes. nih.gov This interaction is a common mechanism for enzyme inhibition and the labeling of proteins for study. The amino group could also participate in hydrogen bonding or electrostatic interactions within protein binding sites. Nevertheless, no research has been published to confirm or explore these potential interactions for this specific molecule.

Development of Chemical Probes for Biological Pathways

Small molecules with reactive functional groups are often developed as chemical probes to investigate biological pathways. nih.gov The ketone moiety, in conjunction with the amino and thiol groups, could potentially be functionalized to create fluorescent or affinity-based probes. However, the development of this compound into such a tool has not been reported in the scientific literature.

Advancements in Analytical Chemistry Applications

There is no information available regarding the application of this compound in analytical chemistry. Its functional groups might allow it to be used as a derivatizing agent for certain analytes or as a ligand in separation science, but no such applications have been documented.

Reagents for Specific Detection or Derivatization

The presence of both an amino and a thiol group makes this compound a prime candidate for use as a derivatization reagent in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is more suitable for analysis, for example, by enhancing its detectability or improving its chromatographic behavior.

The amino group can react with a variety of reagents, such as aldehydes and ketones, to form Schiff bases, or with acyl chlorides and anhydrides to form amides. The thiol group is highly nucleophilic and can undergo addition reactions with α,β-unsaturated carbonyl compounds or be used for the formation of thioethers. nih.gov This dual reactivity could be exploited for the selective detection and quantification of various analytes.

One potential application is in the analysis of amino acids and other primary amines. In a manner analogous to the well-known reagent o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, this compound could potentially be used in similar detection systems. libretexts.org The inherent functionalities of the compound might also be tailored to react with specific analytes, thereby creating a selective detection method. For instance, a novel optically active thiol compound, N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester (BTCC), has been synthesized and used with o-phthalaldehyde for the chiral derivatization and subsequent HPLC enantioseparation of amino acids. nih.gov

The ketone functionality could further be used for derivatization, for instance, by reaction with hydrazines to form hydrazones, which are often colored or fluorescent, thus enhancing spectrophotometric or fluorometric detection. The bifunctional nature of this compound opens up possibilities for creating complex, detectable derivatives. nih.gov

Table 1: Comparison of Potential Derivatization Applications

| Analyte Class | Potential Reaction Site on this compound | Potential Detection Method |

|---|---|---|

| Primary Amines (e.g., amino acids) | Amino and Thiol groups (with an aldehyde) | Fluorescence Spectroscopy |

| Carbonyl Compounds (e.g., aldehydes, ketones) | Amino group | UV-Vis Spectroscopy, Mass Spectrometry |

| Carboxylic Acids | Amino group (after activation of the acid) | Chromatography, Mass Spectrometry |

| Alkyl Halides | Thiol group | Chromatography, Mass Spectrometry |

Chromatographic Stationary Phases

The functional groups of this compound also make it a promising building block for the synthesis of novel chromatographic stationary phases. The thiol group, in particular, is amenable to various "click chemistry" reactions, such as thiol-ene and thiol-Michael additions, which are efficient and high-yielding reactions ideal for surface modification of support materials like silica (B1680970) gel. researchgate.netnih.gov

By covalently bonding this compound to a silica support, a stationary phase with unique selectivity could be created. The aromatic ring can participate in π-π stacking interactions with aromatic analytes. The amino group can act as a weak anion exchanger or participate in hydrogen bonding. The ketone group can also engage in hydrogen bonding and dipole-dipole interactions. This mixed-mode character would allow for the separation of a wide range of compounds with different polarities and functionalities. researchgate.net

The synthesis of such a stationary phase could be achieved through a multi-step process. First, silica gel would be functionalized with a group reactive towards the thiol, such as a vinyl or allyl group. Then, this compound would be attached via a thiol-ene reaction. The resulting stationary phase could then be packed into a chromatography column and its performance evaluated for the separation of various classes of compounds. The development of chiral stationary phases based on thiol-ene click chemistry for gas chromatography has also been reported, suggesting a potential avenue for creating enantioselective stationary phases from chiral derivatives of the title compound. rsc.org

Green Chemistry Aspects and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in modern chemical synthesis, focusing on minimizing waste, reducing energy consumption, and using renewable resources. nih.gov The synthesis of this compound and its derivatives should be designed with these principles in mind.

Atom Economy and Solvent Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org Synthetic routes to this compound should be designed to maximize atom economy by favoring addition and rearrangement reactions over substitution and elimination reactions, which generate stoichiometric byproducts. scranton.edursc.org For instance, a synthesis starting from hydroquinone (B1673460) could be a greener alternative to traditional routes that rely on petrochemical feedstocks. digitellinc.comrsc.org

Solvent choice is another critical aspect of green chemistry. The use of hazardous organic solvents should be minimized or replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions, where possible, are an even more sustainable option. nih.gov

Catalyst Recycling and Eco-friendly Protocols

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. For the synthesis of aminothiols and related compounds, both homogeneous and heterogeneous catalysts can be employed. Heterogeneous catalysts are generally preferred from a green chemistry perspective as they can be more easily separated from the reaction mixture and recycled, reducing waste and cost. openaccessgovernment.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. researchgate.netchemrxiv.org

Eco-friendly protocols for the synthesis of related compounds, such as benzothiazoles from 2-aminothiophenols, often utilize methods like microwave irradiation or visible light photocatalysis to reduce reaction times and energy consumption. nih.govmdpi.comekb.eg These approaches could potentially be adapted for the synthesis of this compound.

Emerging Research Frontiers for Aminothiol-Ketone Compounds

The combination of amino, thiol, and ketone functionalities in a single molecule opens up a wide range of possibilities for future research. These trifunctional compounds can be seen as versatile building blocks for the synthesis of more complex molecules with interesting properties.